2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride
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Overview
Description
2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an azetidine ring, a benzodiazole moiety, and a sulfanyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the reduction of azetidinones (β-lactams) using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Coupling with Benzodiazole: The final step involves coupling the azetidine-sulfanyl intermediate with a benzodiazole derivative under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The azetidine ring can be reduced under catalytic hydrogenation conditions to form the corresponding saturated amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to inhibition or activation of these targets.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or microbial inhibition, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(azetidin-3-yl)-1H-imidazole hydrochloride
- 2-(azetidin-3-ylsulfanyl)pyrimidine hydrochloride
- 2-(azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride
Uniqueness
2-(azetidin-3-ylsulfanyl)-1H-1,3-benzodiazole hydrochloride is unique due to the combination of its azetidine ring, sulfanyl group, and benzodiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S.ClH/c1-2-4-9-8(3-1)12-10(13-9)14-7-5-11-6-7;/h1-4,7,11H,5-6H2,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQRSPOXMCQTON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=NC3=CC=CC=C3N2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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